molecular formula C24H25N3O2 B2616737 (1R,4S)-N-(3-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide CAS No. 622365-52-0

(1R,4S)-N-(3-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide

Cat. No. B2616737
CAS RN: 622365-52-0
M. Wt: 387.483
InChI Key: QBTSPCMQWRGXCW-UHFFFAOYSA-N
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Description

(1R,4S)-N-(3-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition of Topoisomerase I and II

A series of substituted angular benzophenazines, which share structural similarities with the compound , have been synthesized and evaluated against various cancer cell lines. These compounds, including 4-methoxy-benzo[a]phenazine-11-carboxylic acid derivatives, were found to be potent cytotoxic agents, capable of circumventing multidrug resistance mechanisms that often limit the efficacy of drugs in cancer chemotherapy. The compounds exhibit dual inhibition of topoisomerase I and II, targeting key enzymes responsible for DNA topology and active at different points in the cell cycle. This dual inhibitory action is significant as it can potentially lead to more effective treatments by interrupting the cell cycle in multiple phases, increasing the likelihood of cancer cell death (N. Vicker et al., 2002).

Cytotoxic Activity Against Cancer Cells

Another research focus is the synthesis and characterization of new compounds with potential cytotoxic activity against cancer cells. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structure-activity relationship of these compounds provides valuable insights into the development of new anticancer agents (Ashraf S. Hassan et al., 2014).

properties

IUPAC Name

N-(3-methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-22(2)23(3)12-13-24(22,21(28)25-15-8-7-9-16(14-15)29-4)20-19(23)26-17-10-5-6-11-18(17)27-20/h5-11,14H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSPCMQWRGXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC(=CC=C5)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-N-(3-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide

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